4-bromo-5-ethyl-N-[3-(2-oxopyrrolidin-1-yl)propyl]thiophene-2-carboxamide
Description
4-bromo-5-ethyl-N-[3-(2-oxopyrrolidin-1-yl)propyl]thiophene-2-carboxamide is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophene compounds are known for their aromatic properties and are widely used in various fields of chemistry and materials science. This particular compound is characterized by the presence of a bromine atom, an ethyl group, and a pyrrolidinone moiety attached to the thiophene ring.
Properties
IUPAC Name |
4-bromo-5-ethyl-N-[3-(2-oxopyrrolidin-1-yl)propyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrN2O2S/c1-2-11-10(15)9-12(20-11)14(19)16-6-4-8-17-7-3-5-13(17)18/h9H,2-8H2,1H3,(H,16,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYUVCMNLMSKHPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(S1)C(=O)NCCCN2CCCC2=O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-bromo-5-ethyl-N-[3-(2-oxopyrrolidin-1-yl)propyl]thiophene-2-carboxamide typically involves multiple steps, including bromination, lithiation, and amide formation. One common synthetic route starts with the bromination of thiophene to introduce the bromine atom at the desired position. This is followed by lithiation reactions to introduce the ethyl group and the pyrrolidinone moiety. The final step involves the formation of the carboxamide group through a reaction with an appropriate amine .
Chemical Reactions Analysis
4-bromo-5-ethyl-N-[3-(2-oxopyrrolidin-1-yl)propyl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common reagents used in these reactions include organolithium reagents, palladium catalysts, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-bromo-5-ethyl-N-[3-(2-oxopyrrolidin-1-yl)propyl]thiophene-2-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems and as a potential lead compound for drug discovery.
Industry: The compound can be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 4-bromo-5-ethyl-N-[3-(2-oxopyrrolidin-1-yl)propyl]thiophene-2-carboxamide involves its interaction with specific molecular targets. The bromine atom and the pyrrolidinone moiety play crucial roles in its binding affinity and activity. The compound may interact with enzymes or receptors, leading to modulation of specific biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
4-bromo-5-ethyl-N-[3-(2-oxopyrrolidin-1-yl)propyl]thiophene-2-carboxamide can be compared with other thiophene derivatives such as:
4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide: Similar in structure but with different functional groups.
2-bromo-5-(4-cyanophenoxy)benzyl 1-methyl-1,2-dioxolane: Contains a bromine atom and a thiophene ring but with different substituents.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
